ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate
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Overview
Description
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities
Preparation Methods
The synthesis of ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction could yield alcohols or amines .
Scientific Research Applications
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind with high affinity to various receptors and enzymes, disrupting their normal function. This interaction can inhibit the growth of cancer cells, viruses, and bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate can be compared with other benzimidazole derivatives such as:
Mebendazole: An antiparasitic drug with a similar benzimidazole core.
Albendazole: Another antiparasitic agent with broad-spectrum activity.
Benzimidazole itself: A simpler compound that serves as a precursor for more complex derivatives
Properties
Molecular Formula |
C27H26N8O3 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,5-bis[(E)-[(1-methylbenzimidazol-2-yl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C27H26N8O3/c1-4-38-25(37)17-13-18(15-28-32-26-30-20-9-5-7-11-22(20)34(26)2)24(36)19(14-17)16-29-33-27-31-21-10-6-8-12-23(21)35(27)3/h5-16,36H,4H2,1-3H3,(H,30,32)(H,31,33)/b28-15+,29-16+ |
InChI Key |
ICTRMPUKTWUEPL-QSXCDPBRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N2C)O)/C=N/NC4=NC5=CC=CC=C5N4C |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2C)O)C=NNC4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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